2-(2-Methoxyphenyl)oxirane
Overview
Description
2-(2-Methoxyphenyl)oxirane: is an organic compound with the molecular formula C9H10O2 . It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Methoxyphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-(2-methoxyphenyl)ethene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often include the use of catalysts and optimized reaction conditions to achieve higher yields and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under appropriate conditions.
Major Products Formed:
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols or other reduced compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)oxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug synthesis.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, facilitating the formation of new bonds .
Comparison with Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection and deprotection sequences.
2-Methoxyphenylamine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
2-Methoxyphenylacetic acid: Employed in the production of fragrances and flavors.
Uniqueness: 2-(2-Methoxyphenyl)oxirane stands out due to its epoxide ring, which imparts unique reactivity compared to other 2-methoxyphenyl derivatives. This reactivity makes it a versatile intermediate in organic synthesis, enabling the formation of a wide range of products through various chemical reactions .
Properties
IUPAC Name |
2-(2-methoxyphenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463256 | |
Record name | 2-(2-methoxyphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62717-78-6 | |
Record name | 2-(2-methoxyphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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